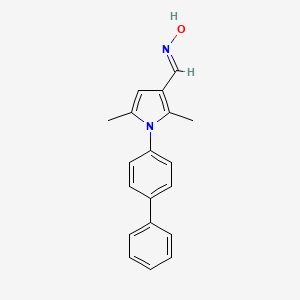

![molecular formula C16H11F3N2O3 B5540900 3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5540900.png)

3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as NTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTPA is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Acrylamide derivatives, including those structurally related to 3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, have been studied for their corrosion inhibition properties. These compounds have demonstrated significant effectiveness in protecting metals like copper from corrosion in acidic environments. The research highlighted that such acrylamide derivatives could serve as mixed-type inhibitors, showcasing both physical and chemical adsorption on the metal surfaces. Theoretical and experimental approaches, including density functional theory (DFT) and electrochemical methods, have corroborated these findings, underlining their potential in industrial applications where corrosion resistance is crucial (Ahmed Abu-Rayyan et al., 2022).

Antiproliferative Activity

Another aspect of acrylamide derivatives' application is in the field of biomedical research, particularly concerning their antiproliferative activity against cancer cells. For instance, compounds such as N-(4-nitrophenyl)acrylamide have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, like HeLa cells. These studies not only provide insights into the compounds' potential therapeutic applications but also deepen the understanding of their chemical reactivity and interaction with biological molecules. The findings suggest that despite their recognized toxicity, certain acrylamide derivatives could be explored further for their selective toxicity towards cancer cells, offering a basis for developing novel anticancer agents (E. Tanış et al., 2019).

Polymer Science and Engineering

Acrylamide derivatives are pivotal in polymer science, contributing to the synthesis of responsive polymers and hydrogels with specific properties, such as thermoresponsiveness or pH sensitivity. These materials find extensive use in drug delivery systems, wastewater treatment, and as sensors or actuators in various technological applications. For example, the controlled polymerization of N-isopropylacrylamide has been optimized to produce polymers that respond to temperature changes, enabling their use in environments where temperature-controlled behavior is desired (Anthony J Convertine et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3/c17-16(18,19)13-6-1-2-7-14(13)20-15(22)9-8-11-4-3-5-12(10-11)21(23)24/h1-10H,(H,20,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMDQBJHLJOPC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)

![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)

![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)

![1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)

![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540888.png)

![8-[3-(2-furyl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5540907.png)

![2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5540908.png)

![3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinol](/img/structure/B5540910.png)